molecular formula C17H22FN5O B2762456 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1207023-27-5

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2762456
CAS No.: 1207023-27-5
M. Wt: 331.395
InChI Key: BHPCUEUWYFASII-UHFFFAOYSA-N
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Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound consists of a pyrimidine core substituted with dimethylamino and methyl groups at the 6th and 2nd positions, respectively, and an aminoethyl group attached to a phenylacetamide moiety containing a fluorine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can be achieved through multi-step organic synthesis. One of the possible synthetic routes could involve:

  • Preparation of 6-(dimethylamino)-2-methylpyrimidine by a cyclization reaction of appropriate precursors.

  • Reaction of this intermediate with an aminoethylating agent.

  • Coupling the obtained product with 4-fluorophenylacetic acid under amide bond formation conditions.

Industrial Production Methods: The industrial production of this compound may involve optimized large-scale synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. Key steps likely involve optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentration to ensure maximum conversion and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino group or methyl group on the pyrimidine ring.

  • Reduction: Reduction reactions can target the nitro groups if any derivatives are synthesized.

  • Substitution: Halogen substitution reactions at the fluorophenyl moiety can introduce other functional groups.

Common Reagents and Conditions Used:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Use of reagents like lithium halides or metal-catalyzed coupling reactions.

Major Products Formed from These Reactions:

  • Oxidation can yield N-oxide derivatives.

  • Reduction may result in amine derivatives.

  • Substitution can lead to a variety of substituted phenylacetamide products.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology:

  • Explored as a potential therapeutic agent due to its structural properties.

  • May act as a chemical probe in biological assays.

Medicine:

  • Investigated for activity against specific biological targets such as enzymes or receptors.

Industry:

  • Used in the development of materials with specific properties.

  • Potentially useful in manufacturing processes for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the function of these targets, resulting in the desired biological or chemical effect. The compound's structure allows it to fit into the active site or binding pocket of the target molecule, leading to its pharmacological or biological activity.

Comparison with Similar Compounds

  • N-(2-(pyrimidin-4-ylamino)ethyl)-2-phenylacetamide

  • N-(2-(6-amino-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenylacetamide

  • N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)-2-(3-fluorophenyl)acetamide

Properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O/c1-12-21-15(11-16(22-12)23(2)3)19-8-9-20-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPCUEUWYFASII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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